3-((4-Methoxyphenyl)methylene)phthalide

Overview

Description

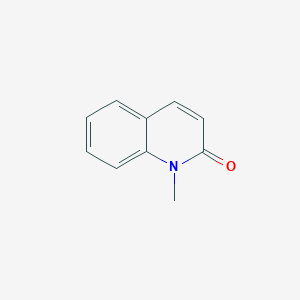

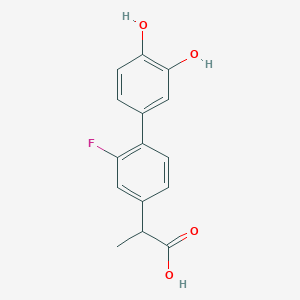

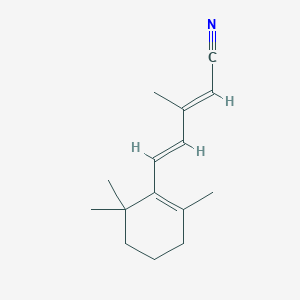

“3-((4-Methoxyphenyl)methylene)phthalide” is a chemical compound with the molecular formula C16H12O3 . It has a molecular weight of 252.26500 . The compound is also known by the name p-Anisylidenephthalide .

Synthesis Analysis

The synthesis of 3-substituted phthalides, such as “3-((4-Methoxyphenyl)methylene)phthalide”, has been a topic of research in organic chemistry . Recent advancements have focused on the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

Molecular Structure Analysis

The molecular structure of “3-((4-Methoxyphenyl)methylene)phthalide” consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 252.07900 .

Chemical Reactions Analysis

The chemical reactions involving “3-((4-Methoxyphenyl)methylene)phthalide” are part of the broader field of reactions involving 3-substituted phthalides . These reactions are vital due to their role in the development of important biologically active natural products .

Physical And Chemical Properties Analysis

The compound has a density of 1.274g/cm3 . Its boiling point is 423.9ºC at 760 mmHg . The flash point of the compound is 180.4ºC . The LogP value, which is a measure of the compound’s lipophilicity, is 3.36370 .

Scientific Research Applications

Potential Antianxiety Agent

p-Anisylidenephthalide: has been identified as a potential antianxiety agent . Its molecular structure allows it to interact with biological targets that could alleviate anxiety. Research in this area could lead to the development of new therapeutic agents for the treatment of anxiety disorders.

Photophysical Properties and pH-Sensing Application

Derivatives of p-Anisylidenephthalide have been studied for their photophysical properties, which are useful in the design of pH sensors . These compounds can undergo protonation, leading to dramatic color changes, making them suitable for developing colorimetric pH sensors and logic gates.

Biomedical Applications

The structural framework of p-Anisylidenephthalide is beneficial in the synthesis of biodegradable and bioabsorbable materials for medical applications . Its versatility allows for tailoring properties to meet specific biomedical needs.

Synthesis of Biologically Active Natural Products

p-Anisylidenephthalide: serves as a precursor in the synthesis of various biologically active natural products . Its role in synthetic methodologies is crucial for the development of new drugs and therapeutic compounds.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, p-Anisylidenephthalide is involved in the creation of complex molecular architectures . Its reactivity enables the formation of diverse compounds with potential applications in pharmaceuticals and agrochemicals.

Development of Polymer-Supported Synthesis Supports

Research has explored the use of p-Anisylidenephthalide derivatives in the development of polymer-supported synthesis supports . These supports can facilitate the synthesis of other compounds, enhancing efficiency and enabling easier purification processes.

Solid-State Fluorescence Emission

Compounds containing the p-Anisylidenephthalide moiety exhibit solid-state fluorescence emission . This property is valuable for applications in optoelectronics and the development of fluorescent probes.

Schiff Base Ligand for Metal Complexes

p-Anisylidenephthalide: derivatives can act as Schiff base ligands for metal complexes . These complexes have potential uses in catalysis, material science, and as models for biological systems.

Safety and Hazards

Future Directions

The future directions in the research of “3-((4-Methoxyphenyl)methylene)phthalide” and similar compounds involve the development of newer synthetic methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of important biologically active natural products .

properties

IUPAC Name |

(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPLURLJIACOAL-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methoxyphenyl)methylene)phthalide | |

CAS RN |

4767-61-7 | |

| Record name | 3-((4-Methoxyphenyl)methylene)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-methoxyphenyl)methylene]phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.